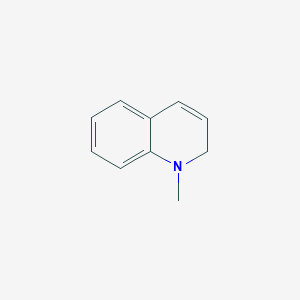

1-Methyl-2H-quinoline

Beschreibung

Contextualization within N-Heterocyclic Chemistry

1-Methyl-2H-quinoline, also known as 1,2-dihydro-1-methylquinoline, is a nitrogen-containing heterocyclic compound. Heterocycles are cyclic compounds in which one or more ring atoms are an element other than carbon; in this case, nitrogen. The quinoline (B57606) framework itself is a fused aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. irjmets.comorganicchemistrydata.org this compound is a partially hydrogenated derivative, specifically a dihydroquinoline. This partial saturation disrupts the aromaticity of the pyridine portion of the scaffold, resulting in a structure with distinct chemical properties.

Structurally, this compound possesses an enamine moiety. Enamines, characterized by an amino group attached to a carbon-carbon double bond, are a significant class of intermediates in organic synthesis. masterorganicchemistry.com The nitrogen atom's lone pair of electrons delocalizes into the double bond, making the α-carbon (the C3 position) nucleophilic. organicchemistrydata.orgmasterorganicchemistry.com This inherent reactivity is a defining feature of this compound and its derivatives.

Significance of Quinoline Scaffolds in Modern Organic Chemistry

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry and organic synthesis. irjmets.com This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them versatile starting points for drug discovery. Quinoline and its derivatives exhibit a vast array of pharmacological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral properties. irjmets.comorganicchemistrydata.orgscirp.orgnih.gov

The historical success of quinoline-based drugs, such as the antimalarial quinine, has cemented the scaffold's importance. nih.gov Modern drug development continues to leverage the quinoline core to create novel therapeutic agents. irjmets.comscirp.org Beyond pharmaceuticals, quinoline derivatives are utilized in agrochemicals, dyes, and materials science, where their unique electronic and photophysical properties are exploited. nih.gov The development of efficient synthetic methods to produce functionalized quinolines and their hydrogenated analogues remains an active and important area of research. irjmets.comacs.org

Historical Trajectories and Evolution of Quinoline Research

The history of quinoline is intrinsically linked to the development of organic chemistry and pharmaceuticals. Quinoline was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge. irjmets.com A few years later, in 1842, Charles Gerhardt obtained it from the alkaline distillation of the natural alkaloid quinine, which had been used for centuries to treat malaria. irjmets.com This connection to a potent natural therapeutic spurred intense investigation into the structure and synthesis of quinoline derivatives.

A major breakthrough in quinoline synthesis was the Skraup reaction, which remains a classic method for preparing the quinoline core. acs.org Throughout the 20th century, research into quinoline derivatives led to the development of a multitude of synthetic drugs, including chloroquine (B1663885) and primaquine, which became mainstays in antimalarial therapy. nih.gov The evolution of quinoline research mirrors the progression of organic synthesis, moving from the isolation of natural products to the rational design and synthesis of complex, functionalized molecules with tailored properties.

Current Research Landscape Pertaining to this compound and its Derivatives

Contemporary research on 1,2-dihydroquinolines, including N-methylated derivatives, focuses on their synthesis, reactivity, and potential as versatile chemical intermediates. The inherent enamine reactivity of the 1,2-dihydroquinoline (B8789712) system is a key area of exploration.

Synthesis: The synthesis of 1,2-dihydroquinolines is a significant challenge, particularly controlling the partial reduction of the quinoline ring without over-reduction to the fully saturated 1,2,3,4-tetrahydroquinoline (B108954). nih.gov Recent advances have focused on catalytic transfer hydrogenation. For instance, a cobalt-amido cooperative catalyst has been shown to efficiently convert various quinolines to their corresponding 1,2-dihydroquinolines using ammonia (B1221849) borane (B79455) (H₃N·BH₃) as the reductant at room temperature. nih.gov Another approach involves the hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) of N-alkenylated 2-aminobenzaldehydes. nih.gov However, it was noted in one study that an N-methyl substrate subjected to these conditions decomposed without yielding the desired product, highlighting the specific challenges associated with N-methyl derivatives. nih.gov A classical approach involves the quaternization of quinoline with a methylating agent like methyl iodide, followed by reduction of the resulting N-methylquinolinium salt.

Reactivity and Research Applications: The reactivity of this compound is dominated by its enamine character, making the C3 carbon a soft nucleophile. This allows it to participate in reactions like alkylations and Michael additions. masterorganicchemistry.comlibretexts.org Furthermore, the enamine can be hydrolyzed with aqueous acid to revert to a carbonyl compound and the secondary amine. masterorganicchemistry.com

Research has demonstrated specific reactivity patterns. For example, nitro-substituted 1,2-dihydro-1-methylquinolines can undergo a direct nucleophilic substitution of hydrogen (ONSH) at the C2 position to form 2-arylimino derivatives under mild, one-pot conditions. researchgate.net This process involves the addition of an aniline (B41778) followed by oxidation of the intermediate adduct. researchgate.net Another key reaction is the acid-catalyzed disproportionation, where one molecule of a 1,2-dihydroquinoline is reduced to a 1,2,3,4-tetrahydroquinoline while another is oxidized to the corresponding quinoline. cdnsciencepub.com

While much of the application-focused research targets more complex quinoline derivatives, the fundamental studies on the synthesis and reactivity of the 1,2-dihydroquinoline core are crucial for developing new synthetic methodologies. These partially saturated heterocycles serve as valuable synthons for creating more complex, biologically active molecules. nih.gov

Spectroscopic Characterization: Detailed spectroscopic analysis is essential for the characterization of heterocyclic compounds. While a complete, published set of spectral data for the parent this compound is not readily available in the surveyed literature, data for its derivatives are well-documented. The expected spectral features for this compound would include:

¹H NMR: A singlet for the N-methyl protons, a pair of doublets for the vinyl protons at C2 and C3, and a series of signals in the aromatic region for the protons on the fused benzene ring.

¹³C NMR: Resonances for the N-methyl carbon, the sp² carbons of the enamine and the aromatic ring, and the sp³ carbon at C4. The carbons of the double bond (C2 and C3) would show chemical shifts influenced by the electron-donating nitrogen atom. organicchemistrydata.org

For illustrative purposes, the table below provides published spectroscopic data for a representative, more complex 1,2-dihydroquinoline derivative.

Interactive Data Table: Spectroscopic Data for 2-(4-Chlorophenyl)-1,2-dihydro-1,4-dimethyl-2-phenylquinoline

| Parameter | Data |

| ¹H NMR (300 MHz, CDCl₃) | δ 1.80 (s, 3H), 4.23 (br, 1H), 5.70 (s, 1H), 6.51 (d, 1H, J = 8.4 Hz), 6.89 (s, 1H), 6.90 (d, 1H, J = 7.9 Hz), 7.29 (m, 1H), 7.39 (m, 7H), 7.56 (m, 2H). amazonaws.com |

| ¹³C NMR (75 MHz, CDCl₃) | δ 30.4, 57.6, 114.6, 122.1, 122.3, 125.7, 126.1, 127.4, 128.1, 128.8, 128.9, 129.0, 129.3, 130.5, 135.4, 139.1, 142.1, 148.7. amazonaws.com |

| Infrared (IR) | ν 3393, 3057, 2923, 1598, 1484, 699 cm⁻¹. amazonaws.com |

| Mass Spectrometry (MS) | m/z (% relative intensity) 331 (M⁺, 4), 318 (29), 317 (22), 316 (100), 254 (41), 201 (47). amazonaws.com |

| High-Resolution MS (HRMS) | m/z calcd for C₂₂H₁₈NCl (M⁺) 331.1128, found 331.1124. amazonaws.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methyl-2H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-11-8-4-6-9-5-2-3-7-10(9)11/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VORLTHPZWVELIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00538914 | |

| Record name | 1-Methyl-1,2-dihydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00538914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16021-60-6 | |

| Record name | 1-Methyl-1,2-dihydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00538914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methyl 2h Quinoline and Its Advanced Derivatives

Traditional Synthetic Approaches for Quinoline (B57606) Ring Systems Relevant to 1-Methyl-2H-quinoline

The synthesis of the quinoline core, a necessary precursor to this compound, has been historically achieved through a variety of classical annulation reactions. These methods typically involve the construction of the pyridine (B92270) ring onto a benzene (B151609) derivative, most commonly an aniline (B41778). The N-methylation to yield the target compound is often a subsequent step, for instance, by the chemoselective methylation of 2-quinolone (carbostyril). nih.gov

Classical Annulation Reactions

A number of named reactions, many developed in the late 19th century, form the bedrock of quinoline synthesis. iipseries.org These methods generally rely on the acid-catalyzed cyclization of anilines with three-carbon synthons. researchgate.net While powerful, they often require harsh conditions, such as high temperatures and strong acids. nih.govchemrxiv.org

Skraup Synthesis: This is one of the most fundamental methods for quinoline synthesis, involving the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgvedantu.com The sulfuric acid dehydrates the glycerol to form acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. vedantu.com The reaction is often highly exothermic. vedantu.com

Friedländer Synthesis: This reaction provides a versatile route to quinolines by condensing a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone or aldehyde). wikipedia.orgwikipedia.orgresearchgate.net The reaction can be catalyzed by acids or bases, or sometimes proceeds thermally at high temperatures. researchgate.netnih.gov The versatility of this method allows for the preparation of a wide variety of substituted quinolines. ijcce.ac.ir

Doebner-von Miller Reaction: A modification of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones to react with anilines in the presence of an acid catalyst, such as a Lewis acid or Brønsted acid. wikipedia.orgwikipedia.org The unsaturated carbonyl compound can also be generated in situ from two carbonyl compounds via an aldol (B89426) condensation. wikipedia.org This approach is highly adaptable for producing substituted quinolines. mdpi.com

Conrad-Limpach-Knorr Synthesis: This method involves the reaction of anilines with β-ketoesters. vedantu.comjptcp.com The reaction conditions determine the regioselectivity of the product. At lower temperatures under kinetic control, condensation occurs at the keto group, leading to a β-arylaminoacrylate which cyclizes to form a 4-hydroxyquinoline (B1666331) (or 4-quinolone). quimicaorganica.orgwikipedia.org At higher temperatures, under thermodynamic control, the reaction proceeds via an anilide intermediate to yield a 2-hydroxyquinoline (B72897) (or 2-quinolone), a direct precursor for 1-methyl-2-quinolone (B133747). wikipedia.orgpreprints.org

Pfitzinger Reaction: This synthesis produces quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgjptcp.com The isatin ring is opened to form isatoic acid, which then condenses with the carbonyl compound and cyclizes. jptcp.com

Combes Synthesis: In this reaction, an aniline is condensed with a β-diketone under acidic conditions. wikipedia.orgwikipedia.org The initial condensation forms a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure and dehydration to yield a substituted quinoline. wikipedia.org This method is particularly useful for preparing 2,4-disubstituted quinolines. wikipedia.org

Camps Cyclization: The Camps quinoline synthesis involves the cyclization of an o-acylaminoacetophenone in the presence of a hydroxide (B78521) base to form two different quinolone products. wikipedia.org

Table 1: Overview of Classical Quinoline Annulation Reactions

| Reaction Name | Reactants | Key Conditions | Product Type |

|---|---|---|---|

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Strong Acid (H₂SO₄) | Quinoline |

| Friedländer Synthesis | 2-Aminoaryl Ketone/Aldehyde, α-Methylene Carbonyl | Acid or Base Catalysis | Substituted Quinoline |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Acid Catalysis | Substituted Quinoline |

| Conrad-Limpach-Knorr | Aniline, β-Ketoester | Temperature Dependent (Acid/Base) | 2- or 4-Hydroxyquinoline |

| Pfitzinger Reaction | Isatin, Carbonyl Compound | Base Catalysis | Quinoline-4-carboxylic Acid |

| Combes Synthesis | Aniline, β-Diketone | Acid Catalysis | 2,4-Disubstituted Quinoline |

| Camps Cyclization | o-Acylaminoacetophenone | Base (Hydroxide) | Hydroxyquinolines |

Ring Transformation Strategies and Built-in Methods

Beyond classical annulations, quinoline scaffolds can be accessed through the rearrangement or expansion of other heterocyclic systems. These methods offer alternative synthetic pathways, often allowing for the construction of functionalized quinolines that are difficult to prepare otherwise.

One such strategy is the regiodivergent ring expansion of oxindoles to quinolinones. acs.org By selecting different reaction conditions, it is possible to transform a common oxindole (B195798) starting material into distinct quinolinone isomers, demonstrating a powerful method for skeletal diversification. acs.org Another important approach is the ring transformation of isatoic anhydride, which serves as a versatile precursor for constructing functionalized heterocyclic compounds. nih.gov Additionally, "built-in" methods utilize starting materials that already contain a significant portion of the final ring system. An example is the use of ethyl nitroacetate (B1208598) as a building block, which can be used to construct a ring possessing both a nitro and an oxo group, facilitating the synthesis of compounds like 1-methyl-3,6,8-trinitro-2-quinolone. nih.gov

Modern Catalyst-Mediated Synthesis of this compound Scaffolds

Contemporary synthetic chemistry has increasingly focused on the use of metal catalysts to achieve higher efficiency, selectivity, and functional group tolerance under milder conditions than traditional methods.

Transition-Metal Catalysis

Catalysis by transition metals, particularly palladium, copper, nickel, and manganese, has revolutionized the synthesis of quinoline derivatives. These methods often proceed via C-H bond activation, cross-coupling, or oxidative annulation pathways. rsc.org

Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds, enabling the construction of the quinoline ring from various precursors.

Palladium-catalyzed Negishi Coupling: The Negishi coupling, which involves the reaction of an organozinc reagent with an organohalide in the presence of a nickel or palladium catalyst, has been successfully applied to the synthesis of substituted quinolines. researchgate.net For example, the palladium-catalyzed Negishi coupling of secondary alkylzinc reagents with heteroaryl halides like 2-chloroquinoline (B121035) provides a highly selective route to alkyl-substituted quinolines. nih.govacs.org The choice of phosphine (B1218219) ligand is crucial for achieving high selectivity and yield, especially with electron-deficient heterocyclic substrates. nih.govacs.org

Copper-catalyzed Annulation: Copper catalysts are also effective for synthesizing quinoline derivatives. A notable example is the copper(I)-catalyzed [4 + 1 + 1] annulation strategy using ammonium (B1175870) salts and anthranils to produce 2,3-diaroylquinolines. mdpi.com This method proceeds under mild conditions with molecular oxygen as the terminal oxidant, offering advantages like readily available starting materials and broad substrate compatibility. mdpi.com

Table 2: Examples of Catalyst-Mediated Cross-Coupling for Quinoline Synthesis

| Catalytic System | Reaction Type | Reactants | Product |

|---|---|---|---|

| Palladium/CPhos Ligand | Negishi Coupling | 2-Bromopyrimidine, Isopropylzinc Bromide | 2-Isopropylpyrimidine |

| Palladium/EtCPhos Ligand | Negishi Coupling | 2-Chloroquinoline, Secondary Alkylzinc | 2-Alkylquinoline |

| Copper(I) Chloride | [4 + 1 + 1] Annulation | Ammonium Salts, Anthranils | 2,3-Diaroylquinolines |

Oxidative annulation reactions, often promoted by nickel or manganese, involve the formation of the quinoline ring through a process that increases the oxidation state of the reactants, typically via C-H bond functionalization.

Nickel-promoted Reactions: Nickel catalysis provides an economical and sustainable alternative to more expensive noble metals. acs.org Nickel-catalyzed oxidative C-H/N-H annulation of N-heteroaromatic compounds with alkynes is a powerful method for producing complex, conjugated systems. rsc.org Another approach is the nickel-catalyzed dehydrogenative coupling of 2-aminobenzyl alcohols with alcohols or ketones to form quinolines. organic-chemistry.orgresearchgate.net This method is environmentally benign and can operate at mild temperatures. acs.org Nickel catalysts have also been developed for oxidative decarboxylative annulation reactions to access phenanthridinones and their heterocyclic analogues, including quinoline-containing structures. nih.gov

Manganese-promoted Reactions: As an earth-abundant and low-toxicity metal, manganese has emerged as an attractive catalyst for organic synthesis. researchgate.net Visible-light-initiated, manganese-catalyzed synthesis of quinolines from ortho-aminobenzyl alcohols and ketones has been developed, using ambient air as the oxidant. acs.orgntu.edu.sg This photoinitiated catalysis offers a milder and more selective alternative to thermally driven reactions. acs.org Manganese(III) acetate (B1210297) is also a versatile reagent that can mediate radical addition/cyclization cascades to afford quinoline derivatives under mild conditions. mdpi.comresearchgate.net For instance, it can selectively promote the cascade annulation of β-keto esters with 2-styrylanilines to yield quinoline-2-carboxylates. mdpi.com

Organocatalysis and Metal-Free Protocols

In the quest for greener and more sustainable chemical processes, organocatalysis and metal-free synthetic routes have emerged as powerful alternatives to traditional metal-catalyzed reactions. These approaches often offer milder reaction conditions, reduced toxicity, and unique selectivity profiles.

One notable organocatalytic approach for the synthesis of dihydroquinoline scaffolds involves a tandem aza-Michael–aldol reaction. For instance, the reaction between 2-aminobenzaldehydes and enals can be catalyzed by diphenylprolinol trimethylsilyl (B98337) ether in the presence of benzoic acid, affording 1,2-dihydroquinolines in high yields (up to 90%) and excellent enantioselectivities (>99% ee). beilstein-journals.org This strategy, while not directly producing a this compound, establishes a foundational organocatalytic pathway to the core dihydroquinoline structure, which can be a precursor to N-methylated derivatives.

A significant metal-free approach for the synthesis of functionalized quinolines involves the reaction of 2-methylquinolines with 2-styrylanilines. nih.govacs.orgresearchgate.net This method utilizes an iodine-catalyzed tandem reaction involving the functionalization of the C(sp³)–H bond of the methyl group and subsequent cyclization to form new C-C and C-N bonds. nih.govacs.orgresearchgate.net This protocol is distinguished by its broad substrate scope and good yields. For example, the reaction of 2-methylquinoline (B7769805) with various 2-styrylanilines in the presence of iodine and tert-butyl hydroperoxide (TBHP) as an oxidant in DMSO at 120 °C yields the corresponding quinoline derivatives. bohrium.com This reaction proceeds through the in-situ generation of quinoline-2-carbaldehyde, which then reacts with the 2-styrylaniline. nih.govacs.orgresearchgate.net

Advanced Synthetic Techniques and Sustainable Approaches

Modern synthetic chemistry increasingly emphasizes the development of techniques that are not only efficient but also environmentally benign. Microwave-assisted synthesis, solvent-free reactions, and nanocatalysis represent key advancements in this direction, offering accelerated reaction times, reduced energy consumption, and enhanced product yields.

Microwave-Assisted Synthesis of this compound Derivatives

Microwave irradiation has been established as a powerful tool for accelerating organic reactions. In the context of quinoline synthesis, it has been successfully employed to prepare derivatives of the this compound core. A notable example is the synthesis of 4-methoxy-1-methyl-2-quinolinone. semanticscholar.org This process involves the microwave-assisted preparation of 4-hydroxy-2-quinolinone derivatives from anilines and diethyl malonate, followed by methylation. semanticscholar.org The reaction of 4-hydroxy-8-methyl-2-quinolinone with dimethyl sulfate (B86663) in the presence of potassium carbonate and N,N-dimethylformamide (DMF) under microwave irradiation for just 3 minutes affords 1,8-dimethyl-4-methoxy-2-quinolinone in a 70% yield. semanticscholar.org This demonstrates the significant rate enhancement and efficiency of microwave-assisted protocols compared to conventional heating methods. nih.govnih.gov

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free, or solid-state, reactions often lead to improved yields, easier work-up procedures, and a significant reduction in chemical waste. The synthesis of quinoline derivatives under solvent-free conditions has been achieved using a variety of catalysts.

One efficient method involves the use of a Brønsted acidic ionic liquid, 3,3'-(butane-1,4-diyl)bis(1-methyl-1H-imidazole-3-ium)·dibromide·disulfuric acid, which catalyzes the Friedländer synthesis of quinolines at 50 °C with a 90% yield in just 15 minutes. nih.gov Another approach utilizes a sulfonic acid ionic liquid, 4-imidazole-1-yl-butane-1-sulfonic acid, as both a catalyst and a solvent, achieving a 92% yield in 30 minutes at 50 °C. nih.gov Furthermore, a one-pot synthesis of substituted quinolines from o-nitrobenzaldehyde and enolizable ketones using SnCl₂·2H₂O as a reductant under microwave irradiation has been reported, proceeding without any solvent or additional catalyst. core.ac.uk

Specifically for this compound derivatives, a nanotechnology-driven, solvent-free synthesis has been developed using Fe₃O₄-IL-HS MNPs at 80°C, achieving an impressive 96% yield in only 10 minutes. vulcanchem.com

Nanocatalyst-Enabled Synthesis

Nanocatalysts offer unique advantages in organic synthesis due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. In the synthesis of quinolines, various nanocatalysts have been employed to improve efficiency and promote environmentally friendly conditions.

Magnetic nanoparticles (MNPs) have proven particularly useful due to their ease of separation and recyclability. For instance, Fe₃O₄ nanoparticles supported by a Brønsted acidic ionic liquid, 1-methyl-3-(3-trimethoxysilylpropyl)imidazolium hydrogen sulfate (Fe₃O₄-IL-HSO₄), have been used for the one-pot, solvent-free synthesis of polysubstituted quinolines via the Friedländer reaction. nih.gov Another core-shell nanocatalyst, Fe₃O₄@SiO₂–APTES-TFA, has demonstrated excellent performance in the solvent-free Friedländer synthesis at 100 °C, yielding the product in 96% after just 5 minutes of reflux. nih.gov Similarly, ZnCl₂ supported on Fe₃O₄@SiO₂ core-shell nanoparticles has been used as a magnetic nanocatalyst for the Friedländer synthesis under solvent-free conditions at 60 °C, providing a 95% yield after 2 hours. nih.gov These examples highlight the potential of nanocatalysts to facilitate the efficient and green synthesis of the quinoline core structure.

Derivatization Strategies of the this compound Core

The functionalization of the pre-formed quinoline ring is a crucial strategy for accessing a diverse range of derivatives with tailored properties. C-H bond activation has emerged as a powerful tool for the direct introduction of functional groups, avoiding the need for pre-functionalized substrates.

Functionalization via C-H Bond Activation

The direct activation of C-H bonds in the quinoline nucleus offers an atom-economical and efficient pathway for derivatization. Research has shown that the position of C-H activation can be directed by the substituents already present on the quinoline ring.

A systematic study on the rhodium-promoted C-H bond activation of methylquinolines has provided significant insights into the regioselectivity of this process. nih.gov Using the rhodium(I) complex RhH{κ³-P,O,P-[xant(PiPr₂)]}, it was found that the activation of the heteroring is preferred over the carbocyclic ring. nih.gov For instance, 3-methylquinoline (B29099) and 4-methylquinoline (B147181) undergo C-H activation at the 2-position, while 2-methylquinoline directs the activation to the 4-position. nih.gov This selectivity provides a powerful tool for the controlled functionalization of the this compound core.

Furthermore, a catalyst-free, microwave-assisted method for the nucleophilic addition of 2-methyl-quinolines to various ketones has been developed. niscpr.res.in This reaction proceeds via the activation of the sp³ C-H bond of the methyl group in water, highlighting a green and sustainable approach to C-C bond formation at the 2-position of the quinoline ring. niscpr.res.in

Introduction of Substituents at Specific Positions

The introduction of substituents at specific positions on the quinoline nucleus is a critical aspect of synthesizing advanced derivatives with tailored properties. Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy to achieve this, often relying on transition-metal catalysts. nih.govnih.gov The regioselectivity of these reactions is frequently governed by the electronic and steric properties of the substituents already present on the quinoline ring. nih.govacs.org

A systematic study utilizing a square-planar rhodium(I) complex, RhH{κ³-P,O,P-[xant(PⁱPr₂)₂]}, has demonstrated the profound influence of a methyl group's position on the site of C-H activation in methylquinolines. nih.govsemanticscholar.org The research revealed a clear preference for the activation of the heteroring over the carbocycle. nih.govsemanticscholar.org The position of the methyl substituent dictates whether functionalization occurs at the C2 or C4 position. nih.govacs.org For instance, when a methyl group is located at the 3-, 4-, or 5-position, it directs the C-H bond activation to the C2 position. nih.govsemanticscholar.org Conversely, methyl groups at the 2-, 6-, or 7-positions guide the activation to the C4 position. nih.govacs.org This directing effect allows for the selective synthesis of specific isomers. However, in the cases of quinoline itself and 8-methylquinoline, mixtures of C2 and C4 activated products are formed. nih.govsemanticscholar.org

The electronic nature of other substituents also plays a role. A strongly electron-donating group like methoxide (B1231860) at the 3-position shows the same directing effect as a methyl group at that position, leading to quantitative formation of a 2-quinolinyl derivative. nih.gov In contrast, a potent electron-withdrawing group such as trifluoromethyl at the 3-position results in a mixture of isomers, with activation occurring at the C2, C4, C6, and C7 positions. nih.gov

Another key method for introducing substituents is through nitration. The nitration of 1-methyl-2-quinolone (MeQone) with fuming nitric acid can lead to 1-methyl-3,6,8-trinitro-2-quinolone (TNQ) in high yield. nih.gov By controlling the reaction temperature, it is possible to isolate intermediate products. For example, at lower temperatures (50 °C), 1-methyl-6-nitro-2-quinolone is the main product, while at intermediate temperatures, dinitrated derivatives like 3,6-dinitro-1-methyl-2-quinolone and 6,8-dinitro-1-methyl-2-quinolone are formed. nih.gov

The table below summarizes the regioselective C-H activation of substituted quinolines promoted by a rhodium(I) complex.

| Starting Material | Substituent Position | Activated Position(s) | Product(s) |

| 3-Methylquinoline | 3 | 2 | Rhodium(I)-(2-quinolinyl) derivative |

| 4-Methylquinoline | 4 | 2 | Rhodium(I)-(2-quinolinyl) derivative |

| 5-Methylquinoline | 5 | 2 | Rhodium(I)-(2-quinolinyl) derivative |

| 2-Methylquinoline | 2 | 4 | Rhodium(I)-(4-quinolinyl) derivative |

| 6-Methylquinoline | 6 | 4 | Rhodium(I)-(4-quinolinyl) derivative |

| 7-Methylquinoline | 7 | 4 | Rhodium(I)-(4-quinolinyl) derivative |

| Quinoline | N/A | 2 and 4 | Mixture of Rhodium(I)-(2-quinolinyl) and -(4-quinolinyl) complexes |

| 8-Methylquinoline | 8 | 2 and 4 | Mixture of Rhodium(I)-(2-quinolinyl) and -(4-quinolinyl) complexes |

| 3-Methoxyquinoline | 3 | 2 | Rhodium(I)-(2-quinolinyl) derivative |

| 3-(Trifluoromethyl)quinoline | 3 | 2, 4, 6, and 7 | Mixture of Rhodium(I)-(2-quinolinyl), -(4-quinolinyl), -(6-quinolinyl), and -(7-quinolinyl) isomers |

Regioselective Synthesis of Advanced this compound Architectures

The construction of advanced molecular architectures based on the this compound scaffold often involves regioselective cyclization and annulation reactions to build fused ring systems. These methods are crucial for accessing complex heterocyclic compounds with potential applications in various fields.

One prominent strategy is the tandem cyclization of 4-hydroxy-1-methyl-2-quinolone (B592664) with chalcones. rsc.org This reaction, catalyzed by a Brønsted acidic ionic liquid under solvent-free conditions, regioselectively produces pyrano[3,2-c]quinolin-2-one derivatives. The process is believed to proceed via a Michael addition followed by an intramolecular cyclization, representing a green synthetic protocol as it only generates water as a byproduct. rsc.org

Similarly, pyrimidine-fused quinolines can be synthesized regioselectively from anilines and barbituric acids in a one-pot tandem reaction. nih.gov In this process, dimethyl sulfoxide (B87167) (DMSO) serves as both the solvent and a source for the methine bridge. A notable feature of this reaction is the dual role of barbituric acid, which acts as both a substrate and a catalyst, making the method an environmentally benign, autocatalytic, and additive-free approach to valuable N,N-disubstituted pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones. nih.gov

The Friedländer annulation is another powerful tool for constructing quinoline rings. ijcce.ac.ir This method involves the condensation of a 2-aminoaryl ketone with a carbonyl compound containing an α-methylene group, followed by cyclodehydration. academie-sciences.fr The use of a silica-supported P₂O₅ catalyst under solvent-free conditions has been shown to be an efficient way to synthesize various polysubstituted quinolines. ijcce.ac.ir For example, the reaction between 2-amino-5-chlorobenzophenone (B30270) and dimedone yields 7-chloro-3,3-dimethyl-9-phenyl-3,4-dihydroacridin-1(2H)-one with high efficiency. ijcce.ac.ir

Furthermore, the design and synthesis of hybrid molecules incorporating the quinoline scaffold have been explored. A series of 2-aminoimidazole-quinoline hybrids were synthesized regioselectively, demonstrating the versatility of quinoline as a building block for complex molecular structures with potential cytotoxic activities. nih.gov

The following table provides an overview of selected regioselective synthetic methods for advanced quinoline architectures.

| Reactants | Catalyst/Conditions | Product Type |

| 4-Hydroxy-1-methyl-2-quinolone, Chalcones | Brønsted acidic ionic liquid, Solvent-free | Pyrano[3,2-c]quinolin-2-ones |

| Anilines, Barbituric acids | DMSO (solvent and methine source), Heat | N,N-disubstituted pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones |

| 2-Aminoaryl ketones, Carbonyl compounds (with α-methylene) | P₂O₅/SiO₂, Solvent-free, 80 °C | Polysubstituted quinolines |

| 2-Amino-3-(quinoline-2-carbonyl)benzonitrile, Hydrazine hydrate | Reflux in ethanol | 2-Aminoimidazole-quinoline hybrids |

Structural Elucidation and Advanced Spectroscopic Characterization of 1 Methyl 2h Quinoline Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering unparalleled insight into the connectivity and chemical environment of individual atoms. For 1-Methyl-2H-quinoline derivatives, ¹H and ¹³C NMR are routinely employed, with multidimensional techniques and computational methods providing deeper structural understanding.

¹H and ¹³C NMR Chemical Shift Assignments

The ¹H NMR spectrum of this compound derivatives provides characteristic signals that are crucial for structural confirmation. For instance, in a derivative of 4-hydroxy-1-methylquinolin-2(1H)-one, the N-CH₃ protons present a distinct singlet in the upfield region at approximately δ 3.68 ppm. nih.gov The aromatic protons of the quinoline (B57606) ring system exhibit more complex splitting patterns, with signals appearing at δ 7.40 (triplet, H-6), 7.62 (doublet, H-8), 7.81 (triplet, H-7), and 8.11 (doublet, H-5). nih.gov

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. In quinolin-2(1H)-one, the carbonyl carbon (C-2) resonates at a characteristic downfield shift of δ 162.45 ppm. rsc.org The other carbon atoms of the quinoline ring appear at distinct chemical shifts, such as C-4 at δ 140.87 ppm, C-8a at δ 139.25 ppm, and C-4a at δ 122.09 ppm. rsc.org The specific chemical shifts can vary depending on the substitution pattern on the quinoline ring.

Table 1: Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for a this compound Derivative

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| N-CH₃ | 3.68 | - |

| H-5 | 8.11 | - |

| H-6 | 7.40 | - |

| H-7 | 7.81 | - |

| H-8 | 7.62 | - |

| C-2 | - | 162.45 |

| C-4 | - | 140.87 |

| C-8a | - | 139.25 |

| C-4a | - | 122.09 |

Note: The data presented is for a representative 4-hydroxy-1-methylquinolin-2(1H)-one derivative and quinolin-2(1H)-one. Actual chemical shifts may vary based on the specific molecular structure and solvent used.

Multidimensional NMR Studies

To overcome the limitations of one-dimensional NMR in unambiguously assigning all proton and carbon signals, especially in complex substituted quinolines, multidimensional NMR techniques are invaluable. researchgate.net Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide through-bond connectivity information. ipb.ptnih.gov

The COSY experiment is instrumental in establishing proton-proton coupling networks within the quinoline ring, helping to identify adjacent protons. researchgate.net HSQC spectra correlate directly bonded proton and carbon atoms, providing a clear map of C-H attachments. nih.gov Furthermore, the HMBC experiment reveals long-range (two- and three-bond) correlations between protons and carbons, which is critical for assigning quaternary carbons and piecing together the complete molecular framework. ipb.pt For example, an HMBC spectrum could show a correlation between the N-methyl protons and the C-2 and C-8a carbons, confirming the position of the methyl group.

Gauge-Including Atomic Orbital (GIAO) Method for NMR Chemical Shifts

The Gauge-Including Atomic Orbital (GIAO) method, a computational approach within the framework of Density Functional Theory (DFT), has emerged as a powerful tool for predicting and verifying NMR chemical shifts. nih.govnih.govscielo.org.cotsijournals.com This method allows for the theoretical calculation of ¹H and ¹³C NMR spectra, which can then be compared with experimental data to confirm structural assignments. nih.govtsijournals.com The GIAO method has been successfully applied to various quinoline derivatives, often showing excellent agreement between calculated and experimental chemical shifts. nih.govscielo.org.co This computational approach is particularly useful in distinguishing between possible isomers and confirming the stereochemistry of complex molecules. researchgate.netresearchgate.net

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify characteristic functional groups within a molecule. mdpi.comlibretexts.org In this compound derivatives, specific vibrational bands in the IR spectrum can be assigned to different parts of the molecule. For example, the C=O stretching vibration of the quinolone moiety typically appears as a strong absorption band in the region of 1639-1667 cm⁻¹. nih.gov The presence of other functional groups, such as hydroxyl (-OH) or cyano (-C≡N), will also give rise to characteristic absorption bands. nih.gov For instance, a hydroxyl group will show a broad absorption band in the region of 3400-3200 cm⁻¹, while a cyano group will exhibit a sharp absorption around 2224 cm⁻¹. nih.gov The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. libretexts.org

Table 2: Characteristic FT-IR Absorption Bands for a Substituted this compound Derivative

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (quinolone) | Stretching | 1639 |

| C=O (pyridone) | Stretching | 1667 |

| C≡N | Stretching | 2224 |

| O-H | Stretching | 3445 |

| N-H | Stretching | 3248 |

Note: The data presented is for a representative substituted 4-hydroxy-1-methylquinolin-2(1H)-one. The exact positions of the absorption bands can be influenced by the molecular structure and intermolecular interactions.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, as it is based on the inelastic scattering of light and is particularly sensitive to non-polar bonds and symmetric vibrations. researchgate.netresearchgate.net In the context of quinoline derivatives, Raman spectroscopy can be used to characterize the vibrations of the aromatic ring system. researchgate.net The protonation state of the nitrogen atom in the quinoline ring can cause significant changes in the Raman spectrum, particularly in the 1500 cm⁻¹ to 1650 cm⁻¹ region. researchgate.net Surface-Enhanced Raman Scattering (SERS) is a powerful extension of this technique that can significantly amplify the Raman signal of molecules adsorbed onto metallic nanostructures, allowing for the detection of very low concentrations. acs.org For quinoline derivatives functionalized with a thiol group, characteristic SERS peaks can be observed, such as the out-of-plane C-S bending vibration around 520 cm⁻¹. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. For quinoline derivatives, the absorption spectra typically display transitions in the 250–500 nm region. redalyc.org These absorptions are generally attributed to π → π* transitions within the aromatic heterocyclic ring system and n → π* transitions associated with heteroatoms and substituents. redalyc.org

In studies of various quinolin-2(1H)-one derived Schiff bases, electronic transitions are observed in the UV-Vis region. maynoothuniversity.ie The bands in the ultraviolet range are assigned to π → π* transitions of the quinoline ring, while absorptions at longer wavelengths (above 350 nm) can be attributed to n → π* transitions involving the imine moiety, which may lead to intramolecular charge-transfer (ICT) phenomena. redalyc.org

For instance, a study on (E)-7-(diethylamino)-3-(3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl)-1-methylquinolin-2(1H)-one (DQCh) involved photophysical characterization using UV-vis spectroscopy in conjunction with computational methods. nih.gov Similarly, the electronic transitions of other complex quinoline derivatives have been analyzed, showing absorption bands that can shift based on solvent polarity (solvatochromism). redalyc.org In one such case, a hydrazone derivative of quinoline exhibited a strong absorption band around 425 nm that demonstrated a bathochromic (red) shift as the polarity of the solvent increased. redalyc.org A secondary band was also noted around 380 nm, corresponding to π-π* transitions. redalyc.org

The electronic spectra of copper (II) complexes with quinolin-2(1H)-one derived Schiff bases showed bands in the UV region assigned to π → π* and n → π* electronic transitions of the azomethine and lactam carbonyl groups. maynoothuniversity.ie An additional broad band tailing into the visible region (385–425 nm) was assigned to a ligand-to-metal charge-transfer transition. maynoothuniversity.ie

Table 1: Electronic Transition Data for Selected Quinoline Derivatives

| Compound Type | Absorption Maxima (λmax) | Assignment | Reference |

|---|---|---|---|

| Quinoline-derived Schiff Bases | UV region | π → π* (quinoline ring) | maynoothuniversity.ie |

| Quinoline-derived Schiff Bases | >350 nm | n → π* (imine moiety) | redalyc.org |

| Hydrazone derivative of quinoline | ~425 nm | Charge Transfer | redalyc.org |

| Hydrazone derivative of quinoline | ~380 nm | π → π* | redalyc.org |

| Cu(II) complexes of quinolin-2(1H)-one Schiff bases | 385–425 nm | Ligand-to-Metal Charge Transfer | maynoothuniversity.ie |

Mass Spectrometry and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and elucidation of molecular structure through fragmentation patterns. msu.edu

The mass spectra of N-methyl-2-quinolone and N-methyl-4-quinolone, which are isomers of this compound, have been recorded and analyzed. cdnsciencepub.commcmaster.caresearchgate.net A key finding is that their spectra are markedly different from the isomeric O-methyl compounds (methoxyquinolines). cdnsciencepub.com The N-methylquinolones show a major fragment ion that corresponds to the loss of 28 mass units, which is indicative of the expulsion of a carbon monoxide (CO) molecule. cdnsciencepub.commcmaster.ca Metastable peaks confirm that this fragmentation occurs in a sequence, typically M → M-28 → M-29. cdnsciencepub.com This fragmentation behavior is analogous to that observed for 2-pyridone. mcmaster.ca

In contrast, the fragmentation of monomethylquinolines often involves the loss of a hydrogen atom (M-1), and studies with labeled compounds suggest that randomization of all nine hydrogens in the molecule may precede this loss. cdnsciencepub.com This has led to the proposal of ring-expanded intermediates, such as an azatropylium-type ion, to account for the observed randomization. cdnsciencepub.com

The position of the methyl group on the tetrahydroquinoline ring also dictates the fragmentation pattern. For example, 2- and 4-methyl substitutions typically result in an intense M-15 peak (loss of a methyl radical), while a 3-methyl substitution leads to a characteristic M-29 peak (loss of an ethyl radical). libretexts.org

Table 2: Characteristic Mass Spectral Fragments for N-Methyl-Quinolone and Related Compounds

| Compound | Key Fragmentation | Lost Fragment | Reference |

|---|---|---|---|

| N-Methyl-2-quinolone | M-28 | CO | cdnsciencepub.commcmaster.ca |

| N-Methyl-4-quinolone | M-28 | CO | cdnsciencepub.commcmaster.ca |

| Monomethylquinolines | M-1 | H | cdnsciencepub.com |

| 2-Methyl-1,2,3,4-tetrahydroquinoline | M-15 | CH3 | libretexts.org |

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, offering insights into bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

Single crystal X-ray diffraction is the gold standard for determining the absolute structure of a molecule. Several derivatives of 1-methylquinolin-2(1H)-one have been characterized using this technique. For example, the crystal structure of 4-hydroxy-1-methylquinolin-2(1H)-one was determined, revealing that it crystallizes in the monoclinic system. helsinki.fihelsinki.fi The data for this analysis was collected on a Bruker D8 Venture diffractometer using Cu-Kα radiation. helsinki.fi

Similarly, the structure of 4,4'-thio-bis(1-methylquinoline-2(1H)-thione) was found to be monoclinic with the space group P21/c. scispace.comresearchgate.net The analysis of another derivative, 3,3'-methylenebis(4-hydroxy-1-methylquinolin-2(1H)-one), showed it crystallizes in the hexagonal system. scispace.comresearchgate.net The crystal structure of 1-METHYLQUINOLIN-2(1H)-ONE bound to a protein has also been determined at 1.60 Å resolution. rcsb.org These studies provide precise atomic coordinates, allowing for a detailed understanding of the molecular geometry. For instance, in one derivative, the quinoline ring system was found to be nearly planar. nih.gov

Table 3: Crystallographic Data for Selected this compound Derivatives

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| 4,4'-thio-bis(1-methylquinoline-2(1H)-thione) | Monoclinic | P21/c | a = 9.4906 Å, b = 9.4816 Å, c = 19.2193 Å, β = 92.713° | scispace.comresearchgate.net |

| 3,3'-methylenebis(4-hydroxy-1-methylquinolin-2(1H)-one) | Hexagonal | P62 | a = 19.3922 Å, b = 19.3922 Å, c = 4.06550 Å, γ = 120° | researchgate.net |

| 1-[(2-Chloro-8-methylquinolin-3-yl)methyl]pyridin-2(1H)-one | Monoclinic | P21/c | a = 10.9765 Å, b = 8.5866 Å, c = 15.3411 Å, β = 94.75° | nih.gov |

| 3-Chloro-4-methylquinolin-2(1H)-one | Monoclinic | P21/c | a = 3.9361 Å, b = 12.9239 Å, c = 17.1019 Å, β = 100.197° | nih.gov |

The arrangement of molecules in a crystal, known as crystal packing, is dictated by a variety of intermolecular interactions. In this compound derivatives, hydrogen bonding and π-π stacking are dominant forces.

In the crystal structure of 4-hydroxy-1-methylquinolin-2(1H)-one, strong O-H···O hydrogen bonds connect the molecules to form one-dimensional linear polymers. helsinki.fi These polymeric chains then stack, linked by intermolecular π-π interactions with distances between the interacting ring systems measured at 3.218 Å and 3.409 Å. helsinki.fi Similarly, in 3-chloro-4-methylquinolin-2(1H)-one, adjacent molecules are linked into dimers by pairs of N-H···O hydrogen bonds, which are further stabilized by weak π-π stacking interactions with a centroid-centroid distance of 3.7622 Å. nih.gov

Computational Chemistry and Theoretical Investigations of 1 Methyl 2h Quinoline Systems

Quantum Chemical Calculations (Density Functional Theory (DFT) Based Studies)ijcce.ac.irresearchgate.net

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone for investigating the properties of heterocyclic systems like quinoline (B57606) derivatives. nih.govnih.gov DFT methods offer a balance between computational cost and accuracy, making them suitable for determining molecular geometries, electronic structures, and chemical reactivity. scirp.org For a molecule such as 1-Methyl-2H-quinoline, calculations are typically performed using a combination of a functional, such as the widely used B3LYP, and a basis set like 6-311++G(d,p), to achieve reliable results. ijcce.ac.irresearchgate.net

Geometry Optimization and Conformational Analysisarxiv.orgresearchgate.net

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. arxiv.org For this compound, this process calculates the optimal bond lengths, bond angles, and dihedral angles.

The structure of this compound is distinct from the aromatic quinoline due to the sp³-hybridized carbon at the C2 position and the methyl group attached to the nitrogen atom. This introduces a non-planar, partially saturated dihydropyridine (B1217469) ring. Consequently, a conformational analysis is essential to identify the most stable conformer. This analysis would investigate the puckering of the dihydro-ring and the spatial orientation of the N-methyl group. While specific conformational studies on this compound are not extensively documented in the provided search results, the principles are similar to those for other partially saturated heterocyclic systems where different ring conformations (like boat or chair) and substituent orientations (axial or equatorial) are considered. researchgate.netconicet.gov.ar The optimized geometry from these calculations is a prerequisite for accurately predicting other molecular properties, including vibrational frequencies and electronic behavior. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Energy Gap Analysis)scirp.orgresearchgate.net

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), whereas the LUMO's energy indicates its capacity to accept electrons (electrophilicity). researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov

In quinoline-based systems, the HOMO and LUMO are typically π-orbitals delocalized over the aromatic framework. mdpi.com For this compound, the HOMO would likely be concentrated on the electron-rich benzene (B151609) ring and the nitrogen atom, while the LUMO would be distributed across the conjugated portion of the molecule. A smaller energy gap would suggest greater ease of electronic excitation and higher reactivity.

The following table presents representative FMO data calculated for the parent quinoline molecule, illustrating the typical values obtained from DFT calculations.

| Parameter | Energy (eV) for Quinoline | Reference |

| EHOMO | -6.58 | scirp.org |

| ELUMO | -1.41 | scirp.org |

| Energy Gap (ΔE) | 5.17 | scirp.org |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sitesresearchgate.netnih.gov

Molecular Electrostatic Potential (MEP) mapping is a visualization method that illustrates the charge distribution within a molecule, providing valuable insights into its reactivity. uni-muenchen.de The MEP map displays regions of varying electrostatic potential on the molecular surface. Areas with negative potential (typically colored red) are susceptible to electrophilic attack, while regions with positive potential (colored blue) are prone to nucleophilic attack. mdpi.com

For a this compound system, an MEP map would be expected to show a region of high negative potential around the nitrogen atom due to its lone pair of electrons, identifying it as a primary site for interaction with electrophiles. Conversely, positive potential would be concentrated around the hydrogen atoms of the N-methyl group and the aromatic ring, indicating these as potential sites for nucleophilic interaction. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis and Charge Delocalizationuni-muenchen.deijasret.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines delocalization effects by analyzing interactions between filled (donor) and vacant (acceptor) orbitals. ijpsr.com The energetic significance of these interactions is quantified by the second-order perturbation energy, E(2). ijasret.com

In this compound, NBO analysis would reveal key hyperconjugative interactions that contribute to its stability. These could include delocalization of the nitrogen's lone pair electrons into adjacent antibonding C-C orbitals (n → σ) and interactions involving the π-system of the benzene ring (π → π). Such charge delocalization is crucial for stabilizing the molecular structure. ijpsr.com Furthermore, NBO analysis calculates the natural atomic charges on each atom, offering a quantitative measure of the charge distribution throughout the molecule. researchgate.net

Thermochemical Properties and Stability Analysisijcce.ac.irnih.gov

DFT calculations can accurately predict key thermochemical properties, including standard enthalpies of formation (ΔHf), entropies (S), and Gibbs free energies (ΔG). rsc.org These properties are determined from the computed vibrational frequencies at a given temperature and are essential for evaluating the thermodynamic stability of a molecule. nih.gov

This analysis would allow for a comparison of the relative stability of this compound against its isomers or related compounds. For instance, the thermodynamic data could clarify the stability of the 2H-tautomer relative to other potential forms. While specific thermochemical data for this compound were not found in the search results, DFT provides a robust framework for such investigations. nih.govrsc.org

Spectroscopic Property Prediction and Validation

Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results to validate the computed structure. mdpi.comnih.gov

For this compound, DFT calculations can predict its ¹H and ¹³C NMR spectra. The calculated chemical shifts for the N-methyl protons, the methylene (B1212753) (CH₂) protons at C2, the vinyl proton at C3, and the distinct protons of the benzene ring would provide a theoretical spectrum. This can be an invaluable tool for confirming the structure by comparing it with experimentally obtained NMR data. researchgate.netnih.gov

Similarly, the infrared (IR) spectrum can be simulated by calculating the vibrational frequencies. The predicted spectrum would show characteristic absorption bands corresponding to specific vibrational modes, such as C-H stretching of the aromatic and methyl groups, C=C stretching within the benzene ring, and C-N bond vibrations. A good correlation between the theoretical and experimental spectra serves to confirm the accuracy of the optimized molecular geometry. ijcce.ac.iriucr.org

Theoretical Simulation of NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational chemistry, specifically through methods like the Gauge-Invariant Atomic Orbital (GIAO) approach, offers a robust way to simulate and interpret experimental NMR spectra. rsc.orgnih.gov

Theoretical calculations of 1H and 13C NMR chemical shifts are typically performed using DFT methods, such as the B3LYP functional, combined with a suitable basis set (e.g., 6-311++G(d,p)). rsc.orgnih.gov These calculations are performed on the optimized molecular geometry. The resulting theoretical chemical shifts are then compared with experimental data, often showing a strong correlation that helps in the definitive assignment of proton and carbon signals. nih.govnih.gov For complex quinoline derivatives, this combined experimental and theoretical approach is invaluable for accurately assigning the relative configuration of the molecules and understanding the influence of various substituents on the electronic environment of the nuclei. rsc.orgnih.gov

Table 1: Comparison of Experimental and Theoretical 1H NMR Chemical Shifts for a 3-Heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one Derivative nih.gov

| Proton | Experimental δ (ppm) | Theoretical δ (ppm) |

| NCH₃ | 3.68 | 3.45 |

| H-5 | 8.11 (d) | 8.01 |

| H-6 | 7.40 (t) | 7.33 |

| H-7 | 7.81 (t) | 7.72 |

| H-8 | 7.62 (d) | 7.55 |

Note: Data is for a representative compound from the study and serves as an example of the methodology. 'd' denotes a doublet, 't' denotes a triplet.

Vibrational Frequency Calculations and Assignment

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the characteristic vibrational modes of a molecule. DFT calculations are instrumental in assigning the observed spectral bands to specific molecular motions. Theoretical harmonic vibrational frequencies are calculated for the optimized structure of the molecule. nih.gov

These calculated frequencies often have a systematic error due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to achieve better agreement with experimental spectra. nih.gov This computational analysis allows for a detailed assignment of complex vibrational spectra, including the identification of stretching, bending, and torsional modes of the quinoline core and its substituents. For instance, in studies of 5,8-quinolinedione (B78156) derivatives, DFT calculations helped assign C=O, C-C, and C-H vibrations, revealing how different substituents influence the vibrational frequencies. nih.gov Similarly, for 4-amino-2-methyl-8-(trifluoromethyl)quinoline, DFT was used to assign C-N, C-F, and NH₂ deformation modes. dergipark.org.tr

Table 2: Selected Vibrational Frequencies (cm⁻¹) for a Quinoline Derivative nih.gov

| Vibrational Mode | Experimental (FT-IR) | Calculated (DFT) | Assignment |

| C=O (asymmetric) | 1687 | 1692 | Carbonyl Stretch |

| C=O (symmetric) | 1680 | 1675 | Carbonyl Stretch |

| C-C (ring) | 1617 | 1605 | Ring Stretching |

| C-H (aldehyde) | 2852 | 2857 | C-H Stretch |

| C-N (ring) | - | 1325 | Ring C-N Stretch |

Note: Data is for a representative 5,8-quinolinedione derivative. Assignments are based on computational predictions.

Electronic Spectra Prediction and Solvatochromic Effects

The electronic properties and absorption spectra of quinoline derivatives can be effectively studied using Time-Dependent Density Functional Theory (TD-DFT). nih.gov These calculations predict the electronic transitions (e.g., n→π* and π→π*) that are observed in UV-visible absorption spectra. researchgate.net

Furthermore, computational models can investigate solvatochromism—the change in a substance's color or spectral properties with a change in solvent polarity. By performing TD-DFT calculations in the presence of different solvent models (like the Polarizable Continuum Model, PCM), researchers can predict how the absorption wavelength (λmax) will shift. researchgate.netnih.gov These studies reveal that the ground and excited state dipole moments can differ significantly, leading to pronounced solvatochromic effects. For quinolin-8-yl-2-hydroxybenzoate, solvatochromic models indicated that spectral shifts are primarily governed by dispersion-polarization forces. researchgate.net Such analyses are crucial for designing molecules for applications like solvent polarity sensors.

Reactivity Descriptors and Chemical Hardness/Softness Analysis

DFT is a powerful tool for calculating global reactivity descriptors that provide insight into the chemical behavior of molecules. These descriptors are derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

Key reactivity descriptors include:

Energy Gap (ΔE): The difference between LUMO and HOMO energies (ΔE = ELUMO – EHOMO). A smaller gap generally implies higher reactivity and polarizability. nih.gov

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (ELUMO – EHOMO) / 2. Harder molecules have a larger energy gap and are less reactive. nih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η). Softer molecules are more reactive. nih.gov

Electronegativity (χ): The power of an atom or molecule to attract electrons, calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy stabilization when a system acquires additional electronic charge from the environment.

Studies on various substituted quinolines have used these descriptors to compare the reactivity and stability of different isomers and derivatives. nih.govresearchgate.net For example, in a series of novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)ones, the compound with the smallest energy gap (2.783 eV) was identified as the most reactive and softest, while the one with the largest gap (3.995 eV) was the hardest and most stable. nih.gov

Table 3: Calculated Reactivity Descriptors (eV) for Representative Quinoline Derivatives nih.gov

| Compound | EHOMO | ELUMO | Energy Gap (ΔE) | Hardness (η) | Softness (S) |

| Derivative A | -6.643 | -3.860 | 2.783 | 1.392 | 0.719 |

| Derivative B | -7.112 | -3.117 | 3.995 | 1.998 | 0.500 |

Note: Data is for representative compounds from the cited study to illustrate the concept.

Non-Linear Optical (NLO) Property Assessment

Organic molecules with extensive π-conjugated systems, like quinoline derivatives, are of great interest for applications in non-linear optics (NLO). NLO materials can alter the properties of light and are crucial for technologies like optical switching and frequency conversion. Computational methods are widely used to predict the NLO response of new molecules.

The key NLO properties, the first hyperpolarizability (β) and the total dipole moment (μ), are calculated using DFT methods. nih.govnih.gov A high β value is indicative of a strong NLO response. Theoretical studies on quinoline-based systems often involve designing molecules with donor-π-acceptor (D-π-A) frameworks to enhance intramolecular charge transfer, which in turn boosts the NLO properties. nih.gov For a series of 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)ones, NLO calculations suggested that the synthesized compounds possess potential for future NLO applications. nih.gov These theoretical assessments are vital for screening and designing novel, highly efficient NLO materials before undertaking complex and costly synthesis. nih.gov

Advanced Applications in Chemical Sciences

Application in Organic Electronics and Optoelectronic Devices

The inherent photo- and electro-active properties of the 1-methyl-2H-quinoline core make it a prime candidate for use in organic electronic and optoelectronic devices. mdpi.com Its derivatives are explored for their high thermal stability, electron-transporting capabilities, and the ease with which their structure can be modified to tune performance. mdpi.com

The 1-methylquinolinium (B1204318) moiety is a potent fluorophore, forming the basis for a variety of fluorescent dyes and probes. genelink.combio-techne.com Derivatives of this compound are noted for their favorable photophysical properties, which are essential for high-performance imaging and sensing applications.

Recent research has highlighted the 1-methyl-7-amino-quinolinium fluorophore for its exceptional characteristics, making it highly suitable for developing lifetime probes for Fluorescence Lifetime Imaging Microscopy (FLIM). nih.gov These probes demonstrate high fluorescence quantum yields (ranging from 0.6 to 0.8), long fluorescence lifetimes (12–13 ns), and excellent photostability. nih.gov Their inherent water solubility is an additional advantage for biological and aqueous-phase applications. nih.gov These quinolinium-based dyes can be engineered to respond to changes in pH, enabling dynamic monitoring in highly alkaline environments where conventional probes are often unavailable. nih.gov

Table 1: Photophysical Properties of 1-Methyl-7-Amino-Quinolinium Based FLIM Probes

| Property | Value | Significance in Application |

| Fluorescence Quantum Yield (ΦF) | 0.6 – 0.8 | High brightness for sensitive detection. |

| Fluorescence Lifetime (τ) | 12 – 13 ns | Long lifetime, easily distinguishable from background autofluorescence. |

| Photostability | High | Allows for prolonged imaging without signal degradation. |

| Water Solubility | High | Suitable for use in aqueous and biological systems. |

| pH Sensing Range | 5.5 – 13.0 | Enables dynamic pH monitoring in a wide, including alkaline, range. |

This table summarizes the key performance metrics of fluorescent probes based on the 1-methyl-7-amino-quinolinium core, as detailed in the research. nih.gov

Photosensitizers are molecules that produce a chemical change in another molecule in a photochemical process. N-methylated quinoline (B57606) derivatives have been identified as effective photosensitizers. Specifically, iodinated 1-methylquinoline has been shown to efficiently activate ground-state molecular oxygen upon optical excitation. google.com This property is crucial for applications such as photodynamic therapy and selective photo-oxidation reactions in organic synthesis. The photosensitizing action allows for the high-yield, selective oxidation of substrates like non-thiophene organic sulfides to their corresponding sulfones. google.com

Catalytic Applications and Reagent Design

The quinoline framework is a cornerstone in the design of ligands for organometallic catalysis and in the development of novel reagents for organic synthesis. mdpi.com The methylation at the nitrogen position creates N-methylated quinoline derivatives that serve as important synthetic intermediates and possess unique reactivity.

The synthesis and functionalization of the quinoline ring often rely on catalytic methods. For instance, the direct and efficient synthesis of N-methyl-1,2,3,4-tetrahydroquinolines can be achieved through the one-pot reductive N-methylation of quinolines. acs.org This transformation has been accomplished using a SnOx-decorated Pt/Al2O3 catalyst, with methanol (B129727) serving as a green and sustainable source for both the hydrogen and the methyl group. acs.org Furthermore, ester-based solvents have been found to have a catalytic effect on the reaction between quinoline and methyl iodide, leading to high yields of iodinated N-methylquinoline, a valuable synthetic intermediate. google.com

N-methylated quinoline derivatives are also designed as specialized reagents for various applications. For example, N-[11C]methylated quinoline-2-carboxamides have been synthesized as radioligands for the in-vivo visualization of peripheral benzodiazepine (B76468) receptors using positron emission tomography (PET). nih.gov In a different context, a quinoline-based compound, SGI-1027, has been developed as a small-molecule inhibitor of DNA methyltransferase (DNMT) enzymes, showcasing its potential in epigenetic therapy. nih.gov These examples underscore the versatility of the this compound scaffold in the design of highly specific chemical tools and catalysts.

Table 2: Applications of this compound in Catalysis and Reagent Design

| Application Area | Specific Role of N-Methylated Quinoline | Catalytic System / Method |

| Synthesis | Product of reductive N-methylation. | SnOx-decorated Pt/Al2O3 catalyst with methanol. acs.org |

| Reagent Synthesis | Intermediate (Iodinated N-methylquinoline). | Ester-catalyzed reaction with methyl iodide. google.com |

| Medical Imaging | Core structure of a PET radioligand (N-[11C]methylated quinoline-2-carboxamides). | N-methylation of desmethyl precursors with [11C]methyl iodide. nih.gov |

| Epigenetics | Small-molecule inhibitor of DNMT enzymes (e.g., SGI-1027). | Competes with S-adenosylmethionine in methylation reactions. nih.gov |

This table provides an overview of selected applications of N-methylated quinoline derivatives in synthetic and biological catalysis and as specialized chemical reagents.

Ligands in Metal-Catalyzed Reactions

The quinoline framework is a well-established motif in the design of ligands for metal-catalyzed reactions, particularly in the realm of palladium-catalyzed cross-coupling and C-H functionalization reactions. researchgate.netnih.gov The nitrogen atom within the quinoline ring can act as a coordinating N-ligand to a metal center, influencing the catalytic activity and selectivity of the resulting complex. researchgate.net In some instances, the quinoline substrate itself can act as a ligand for the palladium catalyst, facilitating the reaction without the need for an external ligand. researchgate.net

While extensive research has been conducted on various quinoline derivatives as ligands, specific studies detailing the performance of this compound are less common. However, research on closely related 2-methylquinoline (B7769805) derivatives provides insight into its potential catalytic applications. For example, 2-methylquinoline appended antimony(III) ligands have been synthesized and used to bind coinage metals such as silver(I), gold(I), and copper(I). acs.org

The development of catalyst systems for C-H functionalization has shown that pyridine- and quinoline-carboxylate ligands can significantly enhance the reaction rate, yield, and scope of palladium-catalyzed reactions. researchgate.net This suggests that this compound, with its potential for derivatization to include coordinating groups, could be a valuable scaffold for the development of new and efficient ligands. The electronic and steric properties of the methyl group at the 1-position can be expected to influence the coordination environment of the metal center, potentially leading to unique catalytic properties.

Table 1: Overview of Quinoline Derivatives in Catalysis

| Quinoline Derivative | Metal | Reaction Type | Role of Quinoline | Reference |

| Quinoline | Palladium | Cross-Coupling/C-H Functionalization | Substrate and Ligand | researchgate.netnih.gov |

| 2-Methylquinoline | Silver(I), Gold(I), Copper(I) | Metal Complex Synthesis | Ligand | acs.org |

| Quinoline-carboxylates | Palladium | C-H Arylation | Ligand | researchgate.net |

Reagents in Organic Synthesis

This compound and its isomers serve as versatile reagents in the synthesis of more complex heterocyclic compounds. The methyl group at the 2-position of the quinoline ring exhibits reactivity that can be exploited for carbon-carbon bond formation.

A notable application is in the metal-free synthesis of functionalized quinolines. In a tandem cyclization strategy, 2-methylquinolines can react with 2-styrylanilines in the presence of an iodine catalyst and an oxidant to yield 2-heteroaromatic quinolines. nih.gov This reaction proceeds through the oxidation of the C(sp³)–H bonds of the methyl group. nih.govacs.org The reaction is compatible with a range of electronic substituents on the 2-styrylaniline partner, affording the desired products in moderate to good yields. nih.gov

The scope of this reaction has been explored with various substituted 2-methylquinolines, demonstrating its utility in generating a library of quinoline derivatives. The reaction conditions typically involve heating the reactants in a solvent like DMSO. nih.gov

Table 2: Synthesis of Functionalized Quinolines from 2-Methylquinolines

| 2-Methylquinoline Reactant | 2-Styrylaniline Reactant | Product | Yield (%) | Reference |

| 2-Methylquinoline | 2-Styrylaniline | 2-(Quinolin-2-ylmethyl)quinoline | 55 | nih.gov |

| 2,6-Dimethylquinoline | 2-Styrylaniline | 6-Methyl-2-(quinolin-2-ylmethyl)quinoline | 81 | nih.gov |

| 6-Methoxy-2-methylquinoline | 2-Styrylaniline | 6-Methoxy-2-(quinolin-2-ylmethyl)quinoline | 73 | nih.gov |

| 6-Chloro-2-methylquinoline | 2-Styrylaniline | 6-Chloro-2-(quinolin-2-ylmethyl)quinoline | 78 | nih.gov |

Supramolecular Chemistry and Host-Guest Interactions

The planar aromatic structure of the quinoline ring system predisposes this compound to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are fundamental to supramolecular chemistry and the formation of host-guest complexes.

In the context of host-guest chemistry, the quinoline moiety can act as a guest, becoming encapsulated within a larger host molecule. The interactions governing this encapsulation are typically a combination of van der Waals forces, hydrophobic effects, and sometimes hydrogen bonding. The specific interactions and the stability of the resulting host-guest complex are highly dependent on the nature of the host and the guest. While specific host-guest studies involving this compound as the guest are not extensively documented in the provided search results, the general principles of quinoline encapsulation suggest its potential for such interactions.

Table 3: Intermolecular Interactions in Quinoline Derivatives

| Compound | Type of Interaction | Supramolecular Feature | Reference |

| 4-Hydroxy-1-methylquinolin-2(1H)-one | Intramolecular Hydrogen Bonds | Influences Crystal Packing | helsinki.fi |

| 2-Styryl-8-hydroxy Quinolines | Intermolecular O–H···O Hydrogen Bonds | Helical Supramolecular Assembly | acs.org |

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies for 1-Methyl-2H-quinoline

The synthesis of quinoline (B57606) derivatives is undergoing a significant transformation, moving away from traditional, often harsh, methods towards more sustainable and efficient protocols. acs.org Future research on this compound will undoubtedly focus on these green and innovative synthetic strategies.

A primary area of development is the adoption of green chemistry principles . This includes the use of environmentally benign solvents like water and ethanol, or even solvent-free conditions, to reduce hazardous waste. tandfonline.comresearchgate.net Methodologies utilizing recyclable catalysts, such as Brønsted acidic ionic liquids or nanocatalysts, are becoming increasingly prevalent for their efficiency and reusability. acs.orgacs.org For instance, nanocatalyzed Friedlander reactions have been developed for the one-pot synthesis of polysubstituted quinolines under solvent-free conditions. acs.org Another sustainable approach involves using earth-abundant and inexpensive metal catalysts, such as iron(III) chloride, which can catalyze the one-pot, three-component synthesis of quinolines from biomass-based feedstocks like amino acids and alkyl lactates. rsc.org

Innovative activation strategies are also at the forefront of synthetic development. These include:

C–H Bond Activation: Catalytic C–H bond activation offers a direct and atom-economical way to construct the quinoline scaffold, avoiding the need for pre-functionalized starting materials. mdpi.com

Photocatalysis: Photo-induced oxidative cyclization represents a modern strategy that leverages visible light to drive the reaction, offering a greener alternative to traditional oxidation methods. mdpi.com

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields in classic quinoline syntheses like the Friedländer reaction. tandfonline.commdpi.com

These methodologies promise to provide more direct, efficient, and environmentally friendly routes to this compound and its derivatives, facilitating their broader application in research and industry.

Table 1: Comparison of Traditional vs. Emerging Synthetic Strategies for Quinolines

| Feature | Traditional Methods (e.g., Skraup, Friedländer) | Emerging Sustainable Methods |

| Catalysts | Strong acids (e.g., H₂SO₄), harsh reagents | Nanocatalysts, biocatalysts, earth-abundant metals (Fe, Cu) acs.orgrsc.org |

| Solvents | Often requires harsh or hazardous organic solvents | Water, ethanol, ionic liquids, solvent-free tandfonline.comacs.org |